molecular formula C21H32N3O5P B123064 Disopyramide phosphate CAS No. 22059-60-5

Disopyramide phosphate

Cat. No.: B123064
CAS No.: 22059-60-5
M. Wt: 437.5 g/mol
InChI Key: CGDDQFMPGMYYQP-UHFFFAOYSA-N
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Description

Disopyramide phosphate is a class Ia antiarrhythmic agent used primarily to treat life-threatening ventricular arrhythmias. It functions as a sodium channel blocker, stabilizing the cardiac membrane and reducing myocardial excitability. This compound is known for its potent negative inotropic effects and is often used when other antiarrhythmic drugs, such as lidocaine, quinidine, or procainamide, are ineffective or cause intolerable side effects .

Mechanism of Action

Target of Action

Disopyramide phosphate is a Type 1 antiarrhythmic drug , similar to procainamide and quinidine . It primarily targets the sodium channels in the cardiac myocytes .

Mode of Action

This compound interferes directly with the depolarization of the cardiac membrane, serving as a membrane-stabilizing agent . It depresses the increase in sodium permeability of the cardiac myocyte during Phase 0 of the cardiac action potential, decreasing the inward sodium current . This results in an increased threshold for excitation and a decreased upstroke velocity .

Biochemical Pathways

This compound’s action on sodium channels affects the cardiac action potential . It shortens the sinus node recovery time, lengthens the effective refractory period of the atrium, and has a minimal effect on the effective refractory period of the AV node . It also prolongs conduction in accessory pathways .

Pharmacokinetics

This compound exhibits high bioavailability . It is metabolized in the liver, primarily through CYP3A4-mediated processes . The elimination half-life ranges from 4 to 10 hours , and about 80% of the drug is excreted renally . The drug shows a variable degree of protein binding (50% to 65%), which is concentration-dependent .

Result of Action

This compound has a negative inotropic effect on the ventricular myocardium, significantly decreasing contractility . It also has an anticholinergic effect on the heart, which accounts for many of its adverse side effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, renal failure or myocardial infarction can prolong the drug’s elimination half-life . Additionally, the drug’s protein binding is highly dependent on concentration, with the unbound (free) fraction increasing with increasing drug concentration . This suggests that changes in the drug’s concentration in the body, due to factors such as dose adjustments or interactions with other drugs, could significantly impact its therapeutic effectiveness.

Biochemical Analysis

Biochemical Properties

Disopyramide phosphate interferes directly with the depolarization of the cardiac membrane, serving as a membrane-stabilizing agent . It has a depressant action on the heart similar to that of guanidine . It also possesses some anticholinergic and local anesthetic properties .

Cellular Effects

At therapeutic plasma levels, this compound shortens the sinus node recovery time, lengthens the effective refractory period of the atrium, and has a minimal effect on the effective refractory period of the AV node . It has little effect on AV-nodal and His-Purkinje conduction times or QRS duration . Prolongation of conduction in accessory pathways occurs .

Molecular Mechanism

This compound is a Type 1 antiarrhythmic drug, similar to procainamide and quinidine . It inhibits the fast sodium channels . In animal studies, this compound decreases the rate of diastolic depolarization (phase 4) in cells with augmented automaticity, decreases the upstroke velocity (phase 0), and increases the action potential duration of normal cardiac cells .

Temporal Effects in Laboratory Settings

The elimination half-life of this compound varies from 4.5 to nine hours, and it can be even longer in cases of renal failure or myocardial infarction . There exists an extremely variable degree of protein binding (10 to 70 percent), which is highly dependent on concentration .

Dosage Effects in Animal Models

In animal studies, this compound has shown to decrease the rate of diastolic depolarization in cells with augmented automaticity . The specific effects of varying dosages in animal models are not mentioned in the available resources.

Metabolic Pathways

This compound is metabolized to N-desisopropyl disopyramide in the liver, with approximately 50 percent of the parent drug excreted unchanged .

Preparation Methods

Synthetic Routes and Reaction Conditions: Disopyramide phosphate can be synthesized through a multi-step process involving the reaction of 2-pyridineacetamide with diisopropylamine and phenylacetonitrile. The reaction typically occurs in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide. The resulting product is then treated with phosphoric acid to form this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process includes rigorous purification steps, such as recrystallization and chromatography, to remove impurities and achieve the desired pharmaceutical grade .

Chemical Reactions Analysis

Types of Reactions: Disopyramide phosphate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Disopyramide phosphate has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness of Disopyramide Phosphate: this compound is unique due to its potent negative inotropic effects, making it particularly effective for reducing ventricular outflow gradients in hypertrophic cardiomyopathy. It is also known for its significant anticholinergic effects, which can be both beneficial and a source of side effects .

Properties

IUPAC Name

4-[di(propan-2-yl)amino]-2-phenyl-2-pyridin-2-ylbutanamide;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O.H3O4P/c1-16(2)24(17(3)4)15-13-21(20(22)25,18-10-6-5-7-11-18)19-12-8-9-14-23-19;1-5(2,3)4/h5-12,14,16-17H,13,15H2,1-4H3,(H2,22,25);(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGDDQFMPGMYYQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCC(C1=CC=CC=C1)(C2=CC=CC=N2)C(=O)N)C(C)C.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N3O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3737-09-5 (Parent)
Record name Disopyramide phosphate [USAN:USP:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022059605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30944685
Record name 2-(1-(Ammoniocarbonyl)-3-(diisopropylammonio)-1-phenylpropyl)pyridinium phosphate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>65.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855629
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

22059-60-5
Record name Disopyramide phosphate
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Record name Disopyramide phosphate [USAN:USP:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022059605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DISOPYRAMIDE PHOSPHATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756744
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Record name 2-(1-(Ammoniocarbonyl)-3-(diisopropylammonio)-1-phenylpropyl)pyridinium phosphate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[1-(ammoniocarbonyl)-3-(diisopropylammonio)-1-phenylpropyl)]pyridinium phosphate
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Record name DISOPYRAMIDE PHOSPHATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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